
Acetylisovaleryltylosin tartrate
Vue d'ensemble
Description
La tylvalosine, commercialisée sous le nom de marque Aiviosin, est un antibiotique macrolide principalement utilisé en médecine vétérinaire. Elle est efficace contre les infections bactériennes causées par Mycoplasma hyopneumoniae chez les porcs, ce qui conduit à une pneumonie enzootique . La tylvalosine est souvent utilisée sous forme de sel de tartrate pour améliorer sa solubilité et sa biodisponibilité .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La tylvalosine peut être synthétisée par un processus de bioconversion utilisant Streptomyces thermotolerans avec la tylosine comme substrat . Le processus de bioconversion comprend les étapes suivantes :
Fermentation : La tylosine est fermentée à l'aide de Streptomyces thermotolerans, ce qui donne un rendement de 8148 U/mL.
Recristallisation : La tylvalosine brute est obtenue à partir d'une recristallisation acide et alcaline du bouillon de fermentation.
Méthodes de production industrielle : La production industrielle de tylvalosine implique une fermentation à grande échelle, suivie de processus de purification et de recristallisation pour garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Acid-Base Precipitation
-
Step 1 : Acidification of acetylisovaleryl tylosin fermented liquid to pH 1–1.5 using oxalic acid, followed by 20–30 minutes of standing to precipitate impurities .
-
Step 2 : Neutralization with 10–15% sodium hydroxide to pH 4.5–5.5, inducing further precipitation .
Crystallization and Solvent Interactions
-
Acetone addition : Filtrate is diluted 3–5x, then mixed with acetone (50–60% v/v) at 55–60°C under vacuum (−0.06 to −0.1 MPa). Acetone acts as an antisolvent, reducing solubility and promoting crystallization .
-
Yield optimization : Crystallization yields reach 97.9% under controlled conditions (Table 1).
Table 1: Crystallization Conditions and Yields
Parameter | Optimal Range | Yield (%) |
---|---|---|
Temperature | 55–60°C | 97.5–97.9 |
Acetone Volume | 50–60% of filtrate | - |
Vacuum Pressure | −0.06 to −0.1 MPa | - |
Hydrolysis and Stability
This compound undergoes hydrolysis under specific conditions:
Ester and Glycosidic Bond Cleavage
-
Acidic hydrolysis : The lactone ring remains stable in gastric pH (1.5–3.5), but ester bonds hydrolyze in stronger acids (pH < 1) .
-
Alkaline hydrolysis : Glycosidic bonds cleave at pH > 8, reducing antibacterial efficacy.
Table 2: Hydrolysis Products Under Varied pH
Condition | Major Products | Impact on Activity |
---|---|---|
pH 1.0 (HCl) | Tylosin, isovaleric acid | Reduced efficacy |
pH 9.0 (NaOH) | Deglycosylated derivatives | Loss of activity |
Salification and Derivative Formation
The tartrate salt formation involves:
-
Reaction with tartaric acid : At 30–40°C, tartaric acid (1.6–1.8 L/kg) is added to acetylisovaleryltylosin free base under agitation (50–60 rpm). The reaction reaches pH 3.0–3.5, forming a stable tartrate complex .
-
Spray drying : The final product is spray-dried to achieve 95–97% purity .
Structural Modifications and Functional Groups
Key reactive sites include:
-
3-acetyl and 4′-isovaleryl groups : These substituents enhance lipid solubility and resistance to enzymatic degradation .
-
Hydroxyl groups : Participate in hydrogen bonding and oxidation reactions under oxidative conditions.
Figure 1: Reactive Sites in this compound
textLactone Ring │ ┌───────┴───────┐ O-acetyl O-isovaleryl (acid-sensitive) (hydrolysis-resistant)
Analytical Characterization
-
HPLC analysis : Uses a C18 column with mobile phase (0.15 M ammonium acetate:acetonitrile = 51:49). Retention time: 1.91 min for tylvalosin .
-
Mass spectrometry : Molecular ion peak at m/z 1192.3 [M+H]⁺ confirms structure .
Stability Under Environmental Conditions
Applications De Recherche Scientifique
Pharmacological Properties
Mechanism of Action
Acetylisovaleryltylosin tartrate works by inhibiting protein synthesis in bacteria. It binds reversibly to the 50S ribosomal subunit, thus preventing translocation during protein synthesis, which is crucial for bacterial growth and replication. This mechanism makes it effective against rapidly dividing organisms, classifying it as bacteriostatic and mycoplasmastatic .
Pharmacokinetics
The drug is administered orally through medicated feed, with a recommended dosage of 2.125 mg per kg of body weight per day. This dosage is typically incorporated into feed at a concentration of 42.5 mg/kg . It has a withdrawal period of two days for meat and offal, ensuring safety for consumption post-treatment .
Veterinary Applications
Treatment of Swine Enzootic Pneumonia
One of the primary applications of this compound is in the treatment and prevention of Swine Enzootic Pneumonia caused by Mycoplasma hyopneumoniae. Clinical studies have shown that at recommended doses, the drug reduces lung lesions and weight loss in infected pigs, although it does not completely eliminate the infection .
Control of Other Bacterial Infections
Beyond its use in swine pneumonia, this compound has been effective against various bacterial infections in livestock. It has been used to treat infections caused by Mycoplasma gallisepticum and Brachyspira species, showcasing its broad-spectrum antibacterial activity .
Efficacy Against PRRSV Infection
Recent studies have indicated that this compound can enhance the health status of swine herds during Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) vaccination. The compound not only controls bacterial infections but also improves macrophage phagocytic activity and reduces oxidative stress in pigs .
Anti-Toxoplasma Activity
In vitro studies have demonstrated that this compound exhibits potent anti-Toxoplasma activity. It was found to inhibit the growth of Toxoplasma gondii, with an effective concentration (EC50) significantly lower than that of traditional treatments. This suggests potential applications beyond veterinary medicine into human health contexts .
Comparative Data Table
Application | Target Organism | Effectiveness | Administration Route |
---|---|---|---|
Treatment for Swine Enzootic Pneumonia | Mycoplasma hyopneumoniae | Reduces lung lesions and weight loss | Oral (medicated feed) |
Control of Mycoplasma Infections | Mycoplasma gallisepticum | Effective treatment | Oral (medicated feed) |
Anti-Toxoplasma Activity | Toxoplasma gondii | Potent inhibitory effect | In vitro studies |
Enhancement during PRRSV Vaccination | PRRSV | Improves herd health | Oral (medicated feed) |
Mécanisme D'action
Tylvalosin exerts its effects by binding to the 23S rRNA of the 50S ribosomal subunit in bacteria, thereby inhibiting bacterial protein synthesis . This binding prevents the elongation of the peptide chain, leading to a bacteriostatic effect . The primary molecular targets are the bacterial ribosomes, and the pathway involved is the inhibition of protein synthesis .
Comparaison Avec Des Composés Similaires
Tylosin: Tylvalosin is a derivative of tylosin, with modifications at the hydroxyl and acetyl groups.
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different spectrum of activity.
Azithromycin: A macrolide with a broader spectrum of activity and longer half-life compared to tylvalosin.
Uniqueness of Tylvalosin: Tylvalosin is unique due to its enhanced activity against Mycoplasma species and its improved pharmacokinetic properties, such as better solubility and bioavailability .
Activité Biologique
Acetylisovaleryltylosin tartrate (ATLL) is a semi-synthetic macrolide antibiotic derived from tylosin, primarily utilized in veterinary medicine for the treatment and prevention of bacterial infections in livestock and poultry. This article explores its biological activity, focusing on its antibacterial properties, immunomodulatory effects, and potential applications in treating various infections.
- Molecular Formula : C₄₇H₇₅NO₁₇·C₄H₆O₆
- Appearance : White or yellowish crystalline powder
- Solubility : Slightly soluble in water, ethanol, and methanol; insoluble in chloroform and ether
- Melting Point : 160-165°C
- Density : 1.41 g/cm³
ATLL exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing peptide chain elongation, which is crucial for bacterial growth and replication. This action primarily targets rapidly dividing organisms, making it effective against various pathogens.
Antibacterial Activity
ATLL demonstrates strong antibacterial activity against:
- Gram-positive bacteria : Particularly effective against Mycoplasma species.
- Gram-negative bacteria : Some efficacy noted against Pasteurella and other pathogens.
- Protozoal pathogens : Showed potential as a prophylactic agent against certain protozoal infections.
Table 1: Antibacterial Spectrum of this compound
Pathogen Type | Specific Pathogens | Activity Level |
---|---|---|
Gram-positive | Mycoplasma spp. | High |
Gram-negative | Pasteurella, Escherichia coli | Moderate |
Protozoa | Toxoplasma gondii | High |
Immunomodulatory Effects
Recent studies indicate that ATLL not only acts as an antibiotic but also enhances immune responses in animals. It stimulates the production of phagocytes, particularly macrophages, which play a critical role in the immune defense against infections.
Case Study: Effects on Swine Herds
A study published in December 2022 demonstrated that ATLL administration improved the health status of swine herds affected by Porcine Reproductive and Respiratory Syndrome Virus (PRRSV). Key findings included:
- Dynamic Changes in White Blood Cell Counts : Increased counts were observed post-treatment.
- Cytokine Levels : Elevated serum levels of IFN-γ were noted, indicating enhanced immune activation.
- T Cell Populations : The treatment helped maintain CD8+ T cell levels during vaccination challenges .
Efficacy Against Toxoplasmosis
In vitro and in vivo studies have shown that ATLL exhibits significant anti-Toxoplasma gondii activity. The half-maximal effective concentration (EC50) was determined to be 10.67 μM, indicating potent inhibitory effects on intracellular growth of the parasite. This suggests potential therapeutic applications beyond traditional veterinary uses .
Table 2: Comparative Efficacy of ATLL Against Toxoplasma gondii
Treatment | EC50 (μM) | Effect Type |
---|---|---|
This compound (ATLL) | 10.67 | Intracellular growth inhibition |
Tilmicosin | 17.96 | Extracellular suppression |
Safety Profile and Resistance Considerations
ATLL has a low toxicity profile, making it safe for both animals and humans when used appropriately. However, as with all antibiotics, there is a potential risk for the development of resistance. Current evidence suggests that resistance to ATLL by Mycoplasma hyopneumoniae has not been reported in the field .
Propriétés
Numéro CAS |
63428-13-7 |
---|---|
Formule moléculaire |
C57H93NO25 |
Poids moléculaire |
1192.3 g/mol |
Nom IUPAC |
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6R)-6-[[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-4-acetyloxy-16-ethyl-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C53H87NO19.C4H6O6/c1-16-38-36(26-65-52-49(64-15)48(63-14)44(60)31(7)67-52)22-28(4)17-18-37(57)29(5)23-35(19-20-55)46(30(6)39(69-34(10)56)24-41(59)70-38)73-51-45(61)43(54(12)13)47(32(8)68-51)72-42-25-53(11,62)50(33(9)66-42)71-40(58)21-27(2)3;5-1(3(7)8)2(6)4(9)10/h17-18,20,22,27,29-33,35-36,38-39,42-52,60-62H,16,19,21,23-26H2,1-15H3;1-2,5-6H,(H,7,8)(H,9,10)/b18-17+,28-22+;/t29-,30+,31-,32-,33+,35+,36-,38-,39-,42+,43-,44-,45-,46-,47-,48-,49-,50+,51+,52-,53-;1-,2-/m11/s1 |
Clé InChI |
OLLSDNUHBJHKJS-XKORHJEPSA-N |
SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)OC(=O)CC(C)C)OC)OC.C(C(C(=O)O)O)(C(=O)O)O |
SMILES isomérique |
CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)OC(=O)C)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Acetylisovaleryltylosin Tartrate (ATLL) as an antibacterial agent?
A1: ATLL is a macrolide antibiotic that inhibits bacterial protein synthesis. It binds to the 50S ribosomal subunit of susceptible bacteria, blocking the translocation step of protein synthesis. [] This halts bacterial growth and can lead to bacterial cell death.
Q2: How effective is ATLL against biofilm formation compared to other antibiotics?
A2: Research suggests that ATLL, unlike other tested antibiotics like kanamycin and enrofloxacin, does not effectively inhibit biofilm formation in Staphylococcus aureus. In fact, ATLL was shown to upregulate the expression of biofilm-related genes (sarA, fnbA, rbf, lrgA, cidA, and eno) in S. aureus, potentially promoting biofilm formation. []
Q3: Are there alternative purification methods for ATLL besides crystallization?
A3: Yes, silica gel chromatography has been investigated as a purification method for ATLL. This method uses a mixture of petroleum ether, ethyl acetate/butyl acetate, and amines (diethylamine, triethylamine, or N,N-diisopropylethylamine) as the eluent. This technique has been shown to effectively remove impurities and achieve a high purity of ATLL (>97%). []
Q4: What is the impact of metal ions like Zn2+ and Cu2+ on the interaction between ATLL and Bovine Serum Albumin (BSA)?
A4: Studies using spectroscopic analysis have shown that both Zn2+ and Cu2+ can influence the binding of ATLL to BSA. Zn2+ was found to decrease the binding affinity, possibly due to competition for binding sites on BSA. Conversely, Cu2+ increased ATLL's binding affinity to BSA, potentially through the formation of a Cu2+-ATLL complex. []
Q5: Does ATLL show promising activity against parasites like Toxoplasma gondii?
A5: Yes, in vitro and in vivo studies have demonstrated ATLL's effectiveness against Toxoplasma gondii. ATLL exhibited potent inhibition of intracellular parasite growth, suppressing tachyzoite proliferation and potentially disrupting parasite morphology. Furthermore, ATLL significantly improved survival rates in mice with acute toxoplasmosis. []
Q6: What are some innovative methods being explored for recovering ATLL from crystallization mother liquor?
A6: One method involves adding a surfactant to the crystallization mother liquor and then concentrating it using air bubbles. The collected air bubble films are cooled, and a separating agent is added. This process allows for the separation, filtration, and crystallization of ATLL, leading to the recovery of pure ATLL. [] This method addresses the challenges of low ATLL concentration and its poor thermal stability in the mother liquor.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.